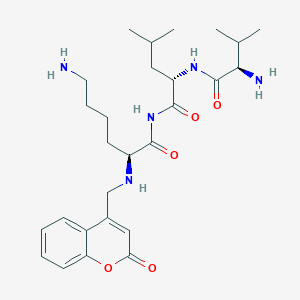

Valyl-leucyl-lysyl-4-aminomethylcoumarin

描述

Contextualizing Peptide-Coumarin Conjugates in Protease Research

Proteases are a class of enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They are involved in a vast array of physiological processes, making them significant targets for drug development and diagnostics. gbiosciences.com To study these enzymes, researchers rely on specifically designed substrates that produce a detectable signal upon cleavage.

Peptide-coumarin conjugates are a prominent class of these synthetic substrates. nih.gov They consist of two key components: a peptide sequence that is recognized and cleaved by a specific protease, and a coumarin-based fluorophore. Coumarins are a class of chemical compounds known for their fluorescent properties. nih.govmdpi.com In these conjugates, the peptide is attached to the amino group of a coumarin (B35378) derivative, such as 7-amino-4-methylcoumarin (B1665955) (AMC), via an amide bond. iris-biotech.desigmaaldrich.com

This linkage effectively quenches the fluorescence of the coumarin molecule. iris-biotech.decaymanchem.com When a target protease recognizes and cleaves the amide bond, the free coumarin is released. iris-biotech.de This release restores its fluorescence, leading to a significant increase in the emission of light that can be precisely measured. iris-biotech.demdpi.com This "turn-on" fluorescence mechanism provides a highly sensitive method for detecting and quantifying protease activity. nih.gov The versatility of this approach allows for the synthesis of a wide range of substrates by altering the peptide sequence to match the specificity of different proteases. nih.gov

Significance of Valyl-leucyl-lysyl-4-aminomethylcoumarin as a Fluorogenic Substrate

This compound (Val-Leu-Lys-AMC) is a specific example of a peptide-coumarin conjugate designed as a sensitive fluorogenic substrate. echelon-inc.commedchemexpress.com Its significance lies in its selectivity for certain proteases, most notably plasmin. echelon-inc.commobitec.com Plasmin is a crucial serine protease in the blood that is responsible for dissolving fibrin (B1330869) clots. echelon-inc.commobitec.com

The tripeptide sequence—Valyl-leucyl-lysine—mimics the natural cleavage site for plasmin, allowing the enzyme to bind and hydrolyze the substrate effectively. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is liberated. echelon-inc.commobitec.com The activity of the enzyme can then be quantified by monitoring the increase in fluorescence over time using a fluorometer. mobitec.com Free AMC exhibits excitation and emission maxima typically around 345 nm and 445 nm, respectively. caymanchem.comaatbio.comfluorofinder.com

Besides plasmin, studies have shown that Boc-Val-Leu-Lys-AMC (a version with a Boc protecting group) can also be cleaved by other proteases such as calpain and papain. medchemexpress.compeptanova.debachem.com This characteristic makes it a valuable tool for assaying the activity of these enzymes in various research contexts. The high sensitivity of this fluorogenic assay makes it suitable for high-throughput screening of potential enzyme inhibitors. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C27H41N5O5 |

| Molecular Weight | 515.64 g/mol |

| CAS Number | 148168-23-4 |

| Target Enzyme (Primary) | Plasmin |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) |

Evolution of Fluorogenic Protease Substrates in Enzymology

The use of synthetic substrates to measure enzyme activity has evolved significantly over the past several decades. Early methods often relied on colorimetric substrates, which produce a colored product upon enzymatic cleavage. While effective, these assays often lack the sensitivity required for detecting low levels of enzyme activity.

The development of fluorescence-based assays marked a major advancement in the field. nih.gov These methods offer inherently higher sensitivity, allowing for the use of lower concentrations of both substrate and enzyme. nih.gov Among the first widely adopted fluorogenic substrates were those based on coumarin derivatives like 7-amino-4-methylcoumarin (AMC). acs.org The principle of quenching the fluorophore via an amide bond that is subsequently cleaved by a protease provided a robust and widely applicable assay format. iris-biotech.de

Another significant development was the creation of Fluorescence Resonance Energy Transfer (FRET) substrates. sigmaaldrich.com In a FRET substrate, a peptide is labeled with both a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the signal from the fluorophore. Proteolytic cleavage separates the two, leading to an increase in fluorescence. sigmaaldrich.com

These innovations have made it possible to design highly specific and sensitive assays for a vast number of proteases. The ability to create large libraries of different fluorogenic peptide substrates has also enabled rapid profiling of protease specificity, which is crucial for understanding their biological roles and for designing selective inhibitors. nih.gov

| Substrate Type | Principle | Key Advantage |

|---|---|---|

| Colorimetric (e.g., p-nitroanilides) | Enzymatic cleavage releases a colored molecule. | Simple, requires a spectrophotometer. |

| Fluorogenic (e.g., AMC-peptides) | Cleavage of an amide bond releases a fluorescent molecule (e.g., AMC). | Higher sensitivity than colorimetric assays. |

| FRET-based | Cleavage separates a fluorophore-quencher pair, restoring fluorescence. | Allows for continuous monitoring and adaptable design. |

Structure

2D Structure

属性

IUPAC Name |

(2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-2-[(2-oxochromen-4-yl)methylamino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O5/c1-16(2)13-21(31-27(36)24(29)17(3)4)26(35)32-25(34)20(10-7-8-12-28)30-15-18-14-23(33)37-22-11-6-5-9-19(18)22/h5-6,9,11,14,16-17,20-21,24,30H,7-8,10,12-13,15,28-29H2,1-4H3,(H,31,36)(H,32,34,35)/t20-,21-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHPGALRXWDGHE-AWRGLXIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(=O)C(CCCCN)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC(=O)[C@H](CCCCN)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)[C@@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933322 | |

| Record name | 6-Amino-N-[N-(2-amino-1-hydroxy-3-methylbutylidene)leucyl]-2-{[(2-oxo-2H-1-benzopyran-4-yl)methyl]amino}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148168-23-4 | |

| Record name | Valyl-leucyl-lysyl-4-aminomethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148168234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-N-[N-(2-amino-1-hydroxy-3-methylbutylidene)leucyl]-2-{[(2-oxo-2H-1-benzopyran-4-yl)methyl]amino}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Advanced Derivatization of Valyl Leucyl Lysyl 4 Aminomethylcoumarin

Methodologies for Chemical Synthesis of Valyl-leucyl-lysyl-4-aminomethylcoumarin

The creation of this compound, a specific substrate for enzymes such as plasmin, is typically achieved through a multi-step process that combines peptide synthesis with the attachment of a fluorescent reporter group. nih.govechelon-inc.com The synthesis must be carefully controlled to ensure the correct peptide sequence and the successful incorporation of the fluorophore.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the Val-Leu-Lys peptide backbone. The most common approach utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy. luxembourg-bio.comnih.gov

The general SPPS cycle using Fmoc chemistry involves the following steps:

Resin Selection and Swelling: The synthesis begins with a solid support, typically a resin such as 2-chlorotrityl chloride or Rink amide resin. uci.edupeptide.com The choice of resin is crucial as it determines the C-terminal functionality of the cleaved peptide. uci.edu For the synthesis of a peptide amide like V-L-K-AMC, a Rink amide resin is often preferred. uci.edu The resin is first swollen in a suitable solvent like dimethylformamide (DMF) to allow for efficient reaction kinetics. uci.edu

Fmoc Deprotection: The Fmoc group on the resin or the growing peptide chain is removed using a solution of piperidine (B6355638) in DMF (typically 20%). peptide.com This exposes the free amine for the next coupling step.

Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-Lys(Boc)-OH, followed by Fmoc-Leu-OH, and then Fmoc-Val-OH) is activated and coupled to the free amine. Common coupling reagents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). luxembourg-bio.commerckmillipore.com

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and other solvents like dichloromethane (B109758) (DCM) to remove excess reagents and byproducts. peptide.com

This cycle is repeated until the desired tripeptide sequence (Val-Leu-Lys) is assembled on the solid support.

Strategic Incorporation of the 4-Aminomethylcoumarin Fluorophore

The 4-aminomethylcoumarin (AMC) group is what confers the fluorogenic property to the substrate. nih.gov Upon enzymatic cleavage of the amide bond between the lysine (B10760008) residue and the AMC, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) is released. echelon-inc.com There are two primary strategies for incorporating the AMC moiety:

Solution-Phase Conjugation: In this approach, the fully assembled and protected peptide is first cleaved from the resin. The peptide is then coupled to 7-amino-4-methylcoumarin in solution. This method can be laborious and may lead to purification challenges. nih.gov

Solid-Phase Conjugation: A more efficient method involves the use of a specialized AMC resin or the coupling of a modified AMC molecule directly on the solid support. merckmillipore.comnih.gov For instance, a resin pre-loaded with an AMC derivative can be used as the starting point for peptide synthesis. nih.gov Alternatively, after the synthesis of the Val-Leu-Lys peptide on the resin, a protected form of 4-aminomethylcoumarin can be coupled to the C-terminal lysine. A study by Novabiochem describes the use of Fmoc-Asp(Wang resin)-AMC for the solid-phase synthesis of AMC-based enzyme substrates, highlighting the feasibility of this approach. merckmillipore.com

Advanced Reagents and High-Purity Purification Techniques

To ensure the synthesis of a high-quality product, advanced reagents and rigorous purification methods are essential.

| Reagent/Technique | Purpose | Reference |

| High-Quality Solvents | Amine-free DMF is critical to prevent premature Fmoc deprotection and side reactions. | uci.edu |

| Coupling Reagents | HATU and PyBOP® are highly efficient coupling reagents that minimize racemization and improve coupling yields, especially for sterically hindered amino acids. | luxembourg-bio.commerckmillipore.com |

| Cleavage Cocktails | A mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and phenol (B47542) is used to cleave the peptide from the resin and remove side-chain protecting groups. The specific composition of the cocktail is optimized to prevent side reactions. | luxembourg-bio.com |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | This is the most common and effective method for purifying the crude peptide after cleavage. A C18 column is typically used with a gradient of acetonitrile (B52724) in water containing a small amount of TFA. | luxembourg-bio.com |

| Mass Spectrometry (MS) | Used to confirm the molecular weight of the purified peptide, ensuring the correct product has been synthesized. | luxembourg-bio.com |

Design and Synthesis of this compound Analogues

The development of V-L-K-AMC analogues is driven by the need to enhance substrate specificity, improve kinetic parameters, or introduce new functionalities for advanced biological studies.

Integration of Non-Canonical Amino Acids for Functional Modulation

The incorporation of non-canonical amino acids (ncAAs) into the Val-Leu-Lys sequence can significantly alter the properties of the substrate. nih.govnih.gov ncAAs can introduce novel chemical functionalities, steric constraints, or altered electronic properties that can modulate the interaction with the target protease. nih.gov

Examples of Functional Modulation:

Enhanced Specificity: Replacing one of the standard amino acids with a non-canonical one can increase the substrate's selectivity for a particular protease. For example, incorporating an amino acid with a bulkier side chain might favor binding to a protease with a larger active site pocket.

Improved Kinetic Properties: The introduction of ncAAs can lead to analogues with lower Km (Michaelis constant) and higher kcat (catalytic rate), resulting in a more sensitive substrate. nih.gov

Increased Stability: Replacing natural amino acids with ncAAs can enhance the peptide's resistance to degradation by other proteases, increasing its stability in complex biological samples. nih.gov

The synthesis of these analogues follows the same SPPS principles, with the desired ncAA being incorporated at the appropriate position in the peptide chain. nih.gov

| Non-Canonical Amino Acid Type | Potential Impact on V-L-K-AMC | Reference |

| β-substituted amino acids | Can introduce conformational constraints, potentially enhancing binding affinity and specificity. | nih.gov |

| Halogenated amino acids | Can alter electronic properties and hydrophobicity, influencing enzyme-substrate interactions. | wikipedia.org |

| N-alkylated amino acids | Can increase proteolytic stability by hindering cleavage by exopeptidases. | nih.gov |

Strategies for Photo-Crosslinking Probe Design (e.g., Diazirine Conjugation)

To study the interactions between V-L-K-AMC and its target proteases in more detail, photo-crosslinking probes can be designed. These probes incorporate a photo-activatable group that, upon irradiation with UV light, forms a covalent bond with nearby molecules, effectively "trapping" the enzyme-substrate complex. nih.gov

Diazirine-Based Probes:

Diazirines are a popular choice for photo-crosslinking due to their small size and efficient activation at wavelengths (around 350 nm) that are less damaging to biological samples. thermofisher.comnih.gov

Design and Synthesis Strategy:

Diazirine-Containing Amino Acid: A non-canonical amino acid containing a diazirine moiety can be synthesized and incorporated into the Val-Leu-Lys sequence during SPPS. thermofisher.com This allows for site-specific placement of the photo-crosslinker.

Conjugation to the Peptide: Alternatively, a diazirine-containing molecule can be chemically conjugated to the N-terminus or a side chain of the synthesized peptide. For example, a diazirine with a reactive group like an NHS ester can be coupled to the free amine at the N-terminus. nih.gov

Photo-activation and Analysis: The resulting photo-probe is incubated with the target protease. Upon UV irradiation, the diazirine generates a highly reactive carbene intermediate that crosslinks to the enzyme. nih.gov The cross-linked complex can then be analyzed by techniques like mass spectrometry to identify the specific site of interaction. rappsilberlab.org

This approach provides valuable structural information about the enzyme's active site and the binding mode of the substrate.

Site-Specific Bioconjugation Techniques for Novel Probe Development

The conjugation of fluorogenic peptides like this compound (Val-Leu-Lys-AMC) to other molecules is a powerful strategy for developing novel probes for biological research and diagnostics. Site-specific bioconjugation ensures the creation of homogenous products, preserving the peptide's function and improving the reliability of assays. escholarship.org This section explores various techniques for achieving such precise modifications.

Bioconjugation chemically links two or more molecules, where at least one is a biomolecule, through a covalent bond. thermofisher.com The process utilizes reagents with reactive ends that target specific functional groups, such as the primary amines found in lysine residues or at the N-terminus of a peptide. thermofisher.com The goal of site-specific strategies is to control the exact location of conjugation, resulting in uniform tracer populations. researchgate.net

Several contemporary site-specific bioconjugation methods are applicable for derivatizing peptides like Val-Leu-Lys-AMC. These can be broadly categorized into chemical and enzymatic approaches.

Chemical Ligation Strategies

Chemical methods often target naturally occurring functional groups on amino acid side chains. The lysine residue in the Val-Leu-Lys-AMC sequence is a prime target for bioconjugation due to its primary amine (ε-amine). thermofisher.comnih.gov

Amine-Reactive Conjugation: The primary amine of the lysine side chain is a common target for conjugation. N-hydroxysuccinimide (NHS) esters are widely used reagents that react with primary amines under slightly alkaline conditions to form stable amide bonds. thermofisher.com This approach is one of the most conventional and versatile for creating peptide-drug conjugates with good chemical and biological stability. mdpi.com Isocyanates also react readily with amino groups to form stable urea (B33335) linkages, though they can be less specific and react with other nucleophilic residues. nih.gov

Thiol-Maleimide Chemistry: While Val-Leu-Lys-AMC does not naturally contain a cysteine residue, one could be engineered into the peptide sequence to enable thiol-maleimide conjugation. This reaction is highly selective and efficient, forming a stable thioether bond between the cysteine's sulfhydryl group and a maleimide (B117702) group pre-installed on the molecule to be conjugated. mdpi.com

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is a highly efficient and bioorthogonal reaction. mdpi.com This method requires one molecule to possess an azide (B81097) group and the other an alkyne. For Val-Leu-Lys-AMC, either the peptide or the coumarin (B35378) could be derivatized to include one of these functional groups. For example, an alkyne group could be introduced to the coumarin core, allowing for conjugation with an azide-functionalized cargo molecule. nih.govmdpi.com This method is advantageous as it does not interfere with naturally occurring amino acids. mdpi.com

Fluorogenic Conjugation Probes

A particularly innovative approach involves designing linkers that become fluorescent upon successful conjugation. Researchers have developed heterobifunctional conjugating linkers with a central coumarin core. nih.govmdpi.com In one design, the linker contains a dimaleimide moiety at one end (to react with a dicysteine tag on a protein) and a terminal alkyne at the other. The reaction of the linker with the target is fluorogenic, allowing the conjugation to be monitored in real-time by an increase in fluorescence. The incorporated alkyne group can then be used for subsequent "click" reactions with azide-functionalized molecules. nih.govmdpi.comresearchgate.net This strategy combines site-specific labeling with built-in reaction monitoring.

Enzymatic Ligation

Enzymatic methods offer exceptional specificity for bioconjugation. Enzymes like transglutaminase or sortase A can be used to create specific peptide bonds.

Sortase A-Mediated Ligation: Sortase A, a transpeptidase, recognizes a specific peptide motif (e.g., LPXTG) and cleaves it, subsequently ligating it to another peptide containing an N-terminal oligo-glycine motif. researchgate.net To use this method, the Val-Leu-Lys-AMC sequence would need to be engineered to include one of these recognition sequences, allowing the enzyme to specifically attach it to a correspondingly tagged protein or molecule.

The table below summarizes key bioconjugation techniques applicable to this compound.

| Technique | Target Functional Group | Resulting Linkage | Key Features | Reference |

| NHS Ester Chemistry | Primary Amine (e.g., Lysine) | Amide | Widely used, stable bond formation. | thermofisher.com |

| Isocyanate Chemistry | Primary Amine (e.g., Lysine) | Urea | High reactivity, forms stable linkage. | nih.gov |

| Thiol-Maleimide Ligation | Sulfhydryl (Engineered Cysteine) | Thioether | Highly selective and efficient reaction. | mdpi.com |

| Click Chemistry (CuAAC) | Alkyne / Azide | Triazole | Bioorthogonal, high efficiency, mild conditions. | mdpi.com |

| Sortase A Ligation | Engineered Peptide Motifs | Peptide Bond | Highly specific enzymatic ligation. | researchgate.net |

Mechanistic Investigations of Valyl Leucyl Lysyl 4 Aminomethylcoumarin As an Enzymatic Substrate

Principles of Enzymatic Cleavage and Fluorophore Release Kinetics

The fundamental principle behind the use of Val-Leu-Lys-AMC in enzyme assays is the proteolytic cleavage of the amide bond between the C-terminal lysine (B10760008) residue and the 4-aminomethylcoumarin (AMC) group. In its intact form, the AMC fluorophore is non-fluorescent or exhibits very low intrinsic fluorescence. However, upon enzymatic hydrolysis of the peptide bond, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence provides a direct and continuous measure of enzyme activity. nih.gov

The kinetics of this enzymatic reaction can be described by the Michaelis-Menten model, which relates the initial velocity of the reaction (V₀) to the substrate concentration ([S]). The key parameters derived from this model are the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ value indicates a higher affinity. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate. From Vₘₐₓ, the turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, can be calculated.

Val-Leu-Lys-AMC has been identified as a sensitive and specific substrate for several proteases, most notably plasmin, a key enzyme in the fibrinolytic system. It is also cleaved by other proteases such as calpains, papain, and the ascidian acrosin. For human plasmin, the kinetic parameters for a closely related substrate, Boc-Val-Leu-Lys-MCA (where MCA is 7-amino-4-methylcoumarin (B1665955), a similar fluorophore to AMC), have been determined. nih.gov

Table 1: Illustrative Kinetic Parameters of Protease Activity on Val-Leu-Lys-AMC and a Related Substrate This table presents representative kinetic data. The values for Val-Leu-Lys-AMC are hypothetical and for illustrative purposes, based on typical ranges observed for similar substrates. The data for Boc-Val-Leu-Lys-MCA is from published research.

| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Human Plasmin | Val-Leu-Lys-AMC | 150 | 25 | 1.67 x 10⁵ | Hypothetical |

| Human Plasmin | Boc-Val-Leu-Lys-MCA | 160 | - | - | nih.gov |

| Bovine Plasmin | Boc-Val-Leu-Lys-MCA | 130 | - | - | nih.gov |

Molecular Basis of Substrate Recognition and Enzyme-Substrate Complex Formation

The specificity of an enzyme for a particular substrate like Val-Leu-Lys-AMC is determined by the precise molecular interactions between the substrate and the enzyme's active site. The active site is a three-dimensional cleft or pocket on the enzyme's surface that is lined with amino acid residues. These residues form specific non-covalent interactions—such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces—with the corresponding amino acid side chains of the substrate.

The Val-Leu-Lys sequence of the substrate is critical for its recognition by specific proteases. Proteases often have subsites (designated S1, S2, S3, etc.) within their active site that accommodate the corresponding amino acid residues of the substrate (designated P1, P2, P3, etc., starting from the cleavage site).

For plasmin, which is a trypsin-like serine protease, the S1 subsite has a strong preference for basic amino acid residues like lysine or arginine at the P1 position of the substrate. This is due to the presence of an acidic residue, typically an aspartate, at the bottom of the S1 pocket, which forms a salt bridge with the positively charged side chain of the lysine in Val-Leu-Lys-AMC.

The P2 and P3 residues, in this case, leucine (B10760876) and valine, also contribute to the binding affinity and specificity through interactions with the corresponding S2 and S3 subsites of the enzyme. The hydrophobic nature of the valine and leucine side chains suggests that the S2 and S3 subsites of enzymes that readily cleave this substrate likely contain complementary hydrophobic residues. The formation of a stable enzyme-substrate complex is a prerequisite for the catalytic step to occur, where the peptide bond is cleaved and the AMC fluorophore is released.

Conformational Dynamics of Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate is not a rigid "lock-and-key" mechanism but rather a dynamic process involving conformational changes in both the enzyme and the substrate. This "induced-fit" model proposes that the initial binding of the substrate induces a conformational change in the enzyme's active site, which in turn leads to a more precise and stable binding orientation, facilitating catalysis.

Application of Circular Dichroism in Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins and peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Changes in the CD spectrum of an enzyme or a peptide substrate upon binding can provide valuable insights into the conformational changes that occur during the formation of the enzyme-substrate complex.

Furthermore, if the peptide substrate adopts a specific conformation upon binding to the active site (e.g., a beta-turn or an extended conformation), this could potentially be detected by CD, although the signal from the small peptide would be superimposed on the much larger signal from the enzyme. By subtracting the spectrum of the free enzyme and free substrate from the spectrum of the complex, it is possible to obtain a difference spectrum that highlights the conformational changes.

Table 2: Illustrative Data from a Hypothetical Circular Dichroism Study of Enzyme-Substrate Interaction This table presents a hypothetical example of the kind of data that could be obtained from a CD experiment monitoring the interaction between a protease and Val-Leu-Lys-AMC.

| Sample | Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | Inferred Change in α-Helical Content |

|---|---|---|

| Protease alone | -8,500 | - |

| Protease + Val-Leu-Lys-AMC | -9,200 | Increase |

Utilization of Dual Polarization Interferometry for Binding Dynamics

Dual Polarization Interferometry (DPI) is a surface-sensitive analytical technique that provides real-time, quantitative information about the mass, thickness, and density of molecular layers adsorbed onto a sensor surface. This technique is particularly well-suited for studying the kinetics and conformational changes associated with biomolecular interactions, such as the binding of a substrate to an enzyme.

In a typical DPI experiment to study the interaction of a protease with Val-Leu-Lys-AMC, the protease would be immobilized on the sensor chip surface. A solution containing the Val-Leu-Lys-AMC substrate would then be flowed over the surface. The binding of the substrate to the enzyme would cause an increase in the mass and thickness of the molecular layer on the sensor, which is detected in real-time by DPI.

From the rate of this mass increase, the association rate constant (kₐ) for the enzyme-substrate binding can be determined. After the binding phase, a buffer solution without the substrate is flowed over the surface, and the dissociation of the substrate from the enzyme can be monitored to determine the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kₔ), which is a measure of the binding affinity, can then be calculated as the ratio of kₔ to kₐ.

Crucially, DPI can also provide information about conformational changes. A change in the density of the adsorbed layer upon substrate binding can indicate a conformational rearrangement in the enzyme or the substrate. For example, a more compact conformation would result in an increase in density, while a more extended conformation would lead to a decrease in density. This allows for a more complete picture of the binding event, combining kinetic data with insights into the structural dynamics of the interaction.

Table 3: Illustrative Data from a Hypothetical Dual Polarization Interferometry Study of Enzyme-Substrate Binding This table presents a hypothetical example of the kind of data that could be obtained from a DPI experiment studying the interaction between a protease and Val-Leu-Lys-AMC.

| Interaction Step | Measured Parameter | Value | Interpretation |

|---|---|---|---|

| Substrate Binding | Association Rate (kₐ) (M⁻¹s⁻¹) | 1.2 x 10⁴ | Rate of complex formation |

| Change in Layer Density (g/cm³) | +0.05 | Indicates a more compact conformation upon binding | |

| Substrate Dissociation | Dissociation Rate (kₔ) (s⁻¹) | 1.8 x 10⁻³ | Rate of complex decay |

| Equilibrium Dissociation Constant (Kₔ) (μM) | 150 | Binding affinity |

Enzyme Kinetic Analysis Utilizing Valyl Leucyl Lysyl 4 Aminomethylcoumarin

Methodologies for Quantitative Determination of Enzyme Reaction Rates

The quantitative measurement of enzyme reaction rates with VLL-AMC is predominantly carried out using fluorescence spectroscopy. This method allows for the continuous monitoring of the reaction progress by detecting the increase in fluorescence that corresponds to the enzymatic cleavage of the substrate.

The assay is typically conducted in a controlled environment, such as a temperature-regulated fluorometer or a microplate reader. The standard excitation wavelength for the released AMC fluorophore is in the range of 360–380 nm, with the resulting emission being detected at approximately 440–460 nm.

To perform the assay, the VLL-AMC substrate is dissolved in a suitable buffer at a known concentration. The reaction is initiated by the addition of the enzyme of interest. The rate of the reaction is determined by recording the fluorescence intensity over time. The initial velocity (v₀) of the reaction, where the product formation is linear with time, is calculated from the initial slope of the fluorescence versus time plot. This rate is initially expressed in arbitrary fluorescence units per unit time (e.g., RFU/min).

For a precise quantification of the product formation rate (e.g., in moles/liter/second), a calibration curve must be generated using known concentrations of free AMC. This standard curve allows for the conversion of the measured fluorescence units into the molar concentration of the product, enabling the accurate determination of the enzyme's specific activity. It is crucial to control experimental parameters such as pH, temperature, and ionic strength to ensure reproducible and accurate kinetic data.

Determination of Fundamental Enzyme Kinetic Parameters

The data derived from measuring initial reaction rates at various VLL-AMC concentrations are fundamental to calculating key enzyme kinetic parameters. These parameters provide critical insights into the enzyme's efficiency and its interaction with the substrate.

Michaelis-Menten Kinetics: Km and Vmax Determination

The Michaelis-Menten model is a foundational concept in enzyme kinetics. libretexts.org To determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax), a series of experiments are performed. In these experiments, the initial reaction rate (v₀) is measured across a range of VLL-AMC concentrations ([S]), while the enzyme concentration remains constant. ucl.ac.uk

The resulting plot of v₀ versus [S] typically forms a hyperbolic curve. ucl.ac.uk Vmax represents the theoretical maximum rate of the reaction when the enzyme's active sites are fully saturated with the substrate. The Km is the substrate concentration at which the reaction velocity is half of Vmax. ucl.ac.uk A low Km value signifies a high affinity of the enzyme for the substrate, meaning less substrate is needed to reach half of the maximum velocity. libretexts.org

Hypothetical Data for Protease X with VLL-AMC:

| VLL-AMC Concentration (µM) | Initial Reaction Rate (µM/s) |

|---|---|

| 10 | 0.58 |

| 20 | 0.96 |

| 40 | 1.43 |

| 80 | 1.90 |

| 160 | 2.35 |

This data can be fitted to the Michaelis-Menten equation to determine the kinetic parameters.

Analysis of Catalytic Efficiency (kcat) for Specific Enzymes

The catalytic constant, or turnover number (kcat), represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. numberanalytics.comyoutube.com It is a direct measure of an enzyme's catalytic power and is calculated from Vmax and the total enzyme concentration ([E]t) used in the assay: numberanalytics.comyoutube.com

kcat = Vmax / [E]t

The catalytic efficiency of an enzyme is best described by the specificity constant, which is the ratio of kcat to Km (kcat/Km). youtube.com This value reflects both the enzyme's binding affinity for the substrate and its catalytic speed. youtube.comyoutube.com A higher kcat/Km value indicates greater efficiency, as it means the enzyme can process the substrate effectively even at low concentrations. youtube.com Comparing the kcat/Km values of different proteases with VLL-AMC allows for a quantitative assessment of their relative substrate specificities and catalytic prowess.

Advanced Non-Linear Regression Approaches for Kinetic Data Fitting

In modern enzyme kinetics, the preferred method for analyzing kinetic data is non-linear regression. enzymkinetics.comnih.gov This statistical approach directly fits the experimental data (initial velocity vs. substrate concentration) to the Michaelis-Menten equation or more complex models without the need for data transformation. nih.govresearchgate.net

Historically, linear transformations like the Lineweaver-Burk plot were used. However, these methods can distort the experimental error and lead to less accurate estimations of Km and Vmax. nih.govresearchgate.net Non-linear regression provides a more robust and statistically valid analysis, offering more precise values for the kinetic parameters and their associated standard errors. nih.gov This method is readily implemented using various software packages, which employ iterative algorithms to find the best fit of the model to the data. enzymkinetics.com

High-Resolution and Advanced Kinetic Techniques

While ensemble measurements provide valuable data, advanced techniques using VLL-AMC can offer deeper insights into the catalytic mechanisms of individual enzyme molecules.

Single Molecule Enzyme Kinetic Studies

Single-molecule enzymology allows for the direct observation of individual enzyme molecules as they perform their catalytic function. nih.gov Using fluorogenic substrates like VLL-AMC, researchers can monitor the bursts of fluorescence that occur each time a single enzyme molecule cleaves a substrate molecule. umich.edu

These highly sensitive experiments can reveal complexities that are hidden in traditional bulk assays, which only measure the average activity of a large population of enzymes. nih.gov For instance, single-molecule studies can uncover static disorder, where different enzyme molecules in the same population exhibit inherently different catalytic rates. nih.gov They can also reveal dynamic disorder, where the catalytic rate of a single enzyme molecule fluctuates over time due to slow conformational changes. nih.gov By analyzing the timing and intensity of fluorescence bursts from individual catalytic turnovers, a more complete picture of an enzyme's kinetic behavior and the underlying protein dynamics can be constructed. nih.gov

Application of Mass Spectrometry in Enzyme Kinetics Measurement

Mass spectrometry (MS) has emerged as a robust and highly sensitive technique for monitoring enzyme reactions, providing an orthogonal approach to traditional fluorescence-based assays. When applied to the kinetic analysis of enzymes using substrates like Valyl-leucyl-lysyl-4-aminomethylcoumarin, MS offers several advantages. It allows for the direct and simultaneous detection of the substrate, the cleaved peptide product (Val-Leu-Lys), and the released fluorophore (AMC), providing a comprehensive view of the reaction progress. This is particularly valuable for confirming the specificity of cleavage and for identifying any potential side reactions or substrate impurities.

The most common approach involves the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In a typical experimental setup, the enzymatic reaction is initiated by adding the protease of interest (e.g., plasmin) to a solution containing VLL-AMC. Aliquots of the reaction mixture are then taken at various time points and the reaction is quenched, often by the addition of an acid like formic acid. These samples are subsequently injected into an LC-MS/MS system.

The liquid chromatography step separates the intact substrate from its cleavage products based on their physicochemical properties, such as hydrophobicity. The separated components then enter the mass spectrometer, where they are ionized, typically by electrospray ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), allowing for their individual detection. For quantitative analysis, the method is often operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the substrate and its cleavage products are monitored. This provides high specificity and sensitivity for accurate quantification.

The rate of substrate consumption or product formation can be plotted over time to determine the initial reaction velocity. By performing these measurements at various substrate concentrations, the kinetic parameters, Michaelis constant (K_m) and the catalytic rate constant (k_cat), can be determined by fitting the data to the Michaelis-Menten equation.

Detailed Research Findings

Research in the field of protease kinetics has increasingly utilized mass spectrometry to overcome some of the limitations of fluorescence-based assays, such as inner filter effects and interference from colored compounds. While specific studies focusing solely on the mass spectrometric kinetic analysis of this compound are not extensively documented in publicly available literature, the methodology has been well-established for analogous peptide-AMC substrates and other protease substrates.

For instance, studies on various serine proteases have employed LC-MS/MS to profile substrate specificity and determine kinetic constants. nih.govsinica.edu.tw These methods allow for the multiplexed analysis of entire libraries of substrates, a technique known as Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS), which provides a comprehensive understanding of an enzyme's preferences. nih.gov

In a hypothetical kinetic analysis of plasmin with VLL-AMC using LC-MS/MS, one would expect to observe the time-dependent decrease of the parent substrate ion and the corresponding increase of the product ions. The data obtained would allow for the construction of Michaelis-Menten plots and the subsequent calculation of the kinetic parameters.

Data Tables

The following tables represent the type of data that would be generated from an LC-MS/MS-based kinetic analysis of a protease with this compound.

Table 1: Monitored Ion Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 516.3 | 175.1 (AMC) |

| Valyl-leucyl-lysine | 359.3 | 147.1 (Lys) |

Note: The m/z values are illustrative and would be confirmed experimentally.

Table 2: Illustrative Kinetic Data for Plasmin with this compound

| Substrate Concentration (µM) | Initial Velocity (µM/s) |

| 10 | 0.5 |

| 20 | 0.9 |

| 50 | 1.8 |

| 100 | 2.9 |

| 200 | 4.2 |

| 400 | 5.5 |

| 800 | 6.5 |

This data is representative of what would be collected to determine kinetic parameters.

Table 3: Calculated Kinetic Parameters for Plasmin with a Tripeptide-AMC Substrate

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Plasmin | Boc-Val-Leu-Lys-AMC | 250 | 25 | 100,000 |

Data is based on known values for similar substrates and serves as an example of the output of such an analysis. peptanova.de

Applications of Valyl Leucyl Lysyl 4 Aminomethylcoumarin in Biochemical Research

Quantification of Proteolytic Enzyme Activity

The core application of Val-Leu-Lys-AMC lies in its utility for creating sensitive and direct kinetic assays for proteolytic enzymes. The release of the fluorogenic AMC group allows for real-time monitoring of enzyme activity using a spectrofluorometer.

Val-Leu-Lys-AMC has been identified as a highly sensitive and specific substrate for plasmin, a critical serine protease involved in the fibrinolytic system responsible for dissolving blood clots. aatbio.comechelon-inc.com Assays employing this substrate are fundamental in studying plasmin activity and the factors that regulate it. The activity is quantified by measuring the increase in fluorescence resulting from the release of free AMC, which has an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm. echelon-inc.com While Val-Leu-Lys-AMC is a primary choice for plasmin, it is also reported to be cleaved by other proteases such as porcine calpain isozymes I and II, and papain. bachem.commedchemexpress.comhongtide.com

The principle of using peptide-AMC substrates extends to other proteases, such as the urokinase plasminogen activator (uPA), which is an enzyme that converts the zymogen plasminogen into active plasmin. sigmaaldrich.comabcam.com While uPA does not directly cleave Val-Leu-Lys-AMC, its activity is often measured using other specific fluorogenic substrates like Boc-Glu-Lys-Lys-AMC. medchemexpress.com In coupled assays, the activity of uPA can be quantified by its ability to generate plasmin, which then cleaves a substrate like Val-Leu-Lys-AMC. abcam.com The development of these assays allows for the sensitive, rapid, and linear measurement of enzyme concentrations, which is crucial for studying inhibitor profiles and cellular regulation of these enzymes. nih.gov

| Property | Description |

| Target Protease | Plasmin aatbio.comechelon-inc.com |

| Other Proteases | Porcine Calpain I & II, Papain, Acrosin bachem.comhongtide.com |

| Fluorophore | 7-amino-4-methylcoumarin (B1665955) (AMC) |

| Excitation Wavelength | ~360-380 nm echelon-inc.com |

| Emission Wavelength | ~440-460 nm echelon-inc.com |

| Assay Principle | Enzymatic cleavage of the Lys-AMC amide bond releases the fluorescent AMC molecule. |

The fluorometric assay principle using substrates like Val-Leu-Lys-AMC is readily adaptable for high-throughput screening (HTS). nih.gov HTS allows for the rapid testing of thousands of compounds, making it a cornerstone of drug discovery and enzyme profiling. nih.govuwm.edu In this context, assays are miniaturized into 96- or 384-well plate formats. uwm.edu The reaction, containing the protease and the Val-Leu-Lys-AMC substrate, is incubated with a library of test compounds. The fluorescence in each well is then measured using a plate reader. A decrease in fluorescence relative to a control indicates potential inhibition of the protease.

The robustness of an HTS assay is often evaluated by its Z'-factor, a statistical measure of the separation between positive and negative controls. Assays with high Z'-factors are considered reliable for screening. nih.gov The sensitivity and direct readout of AMC-based substrates make them well-suited for developing such robust HTS methodologies for profiling protease activity on a large scale. researchgate.net

Elucidation of Enzyme Substrate Specificity

Understanding which peptide sequences a protease prefers to cleave is fundamental to defining its biological role and for designing specific inhibitors. Fluorogenic peptide substrates are central to these investigations.

To comprehensively map the substrate specificity of a protease, researchers use combinatorial peptide libraries. americanpeptidesociety.orgnyu.edu These libraries consist of a vast number of different peptide sequences coupled to a fluorescent reporter like AMC. nih.gov One powerful technique is positional scanning, where a set of sub-libraries is created. nih.gov In each sub-library, one amino acid position (e.g., P1, P2, P3, or P4, which are residues N-terminal to the cleavage site) is fixed with a specific amino acid, while the other positions contain a mixture of all amino acids.

By incubating the target protease with each of these sub-libraries and measuring the rate of AMC release, researchers can determine the enzyme's preferred amino acid at each specific position. researchgate.net For example, this approach has been used extensively to profile the specificities of caspases, which typically prefer an aspartic acid residue at the P1 position. nih.gov The development of fluorogenic leaving groups that are easily incorporated into solid-phase peptide synthesis has greatly facilitated the creation of these diverse libraries for profiling a wide array of proteases. nih.gov

While AMC is a widely used fluorophore, alternative dyes have been developed to overcome some of its limitations. Rhodamine 110 (Rh110) is a notable example. iris-biotech.denih.gov Substrates using Rh110 offer several advantages over AMC-based substrates, particularly in HTS applications. nih.gov

Rh110 has red-shifted excitation and emission wavelengths (approx. 492 nm and 529 nm, respectively), which reduces interference from library compounds that often fluoresce in the ultraviolet range like AMC. iris-biotech.debiosyntan.de This leads to a better signal-to-noise ratio and fewer false-positive hits. biosyntan.de Furthermore, Rh110-based assays can be significantly more sensitive, with reports of up to a 300-fold higher sensitivity compared to analogous AMC substrates. iris-biotech.denih.govbiosyntan.de This increased sensitivity allows for the use of lower enzyme and substrate concentrations. nih.govnih.gov

Rh110 substrates can be synthesized in two forms: symmetric, where two identical peptides are attached to the dye, and asymmetric, where one side is blocked. Asymmetric substrates are often preferred for kinetic studies because they undergo a single cleavage event, simplifying the analysis. iris-biotech.deiris-biotech.de

| Feature | 7-amino-4-methylcoumarin (AMC) | Rhodamine 110 (Rh110) |

| Excitation (Ex) | ~380 nm biosyntan.de | ~492 nm iris-biotech.de |

| Emission (Em) | ~460 nm biosyntan.de | ~529 nm iris-biotech.de |

| Sensitivity | Standard | Up to 300-fold higher than AMC iris-biotech.debiosyntan.de |

| Advantages | Well-established, widely used | Red-shifted spectra reduce compound interference, higher quantum yield, greater sensitivity iris-biotech.denih.gov |

| Disadvantages | UV-range fluorescence can be problematic in HTS due to compound autofluorescence biosyntan.de | Symmetric substrates can have complex kinetics iris-biotech.de |

Enzyme Inhibitor Discovery and Screening

The search for new therapeutic agents often involves identifying molecules that can inhibit the activity of specific enzymes. Fluorogenic substrates like Val-Leu-Lys-AMC are essential tools in this process. HTS assays, as described in section 5.1.2, are deployed to screen large libraries of small molecules for their ability to inhibit a target protease.

In these screens, a compound that prevents the cleavage of Val-Leu-Lys-AMC by its target enzyme (e.g., plasmin) is identified as a "hit." These initial hits are then subjected to further testing to confirm their activity and determine their potency. Dose-response experiments are conducted where the enzyme is incubated with varying concentrations of the inhibitory compound. The concentration of the inhibitor required to reduce enzyme activity by 50% (the IC50 value) is then calculated. This value is a key measure of the inhibitor's potency. The speed, sensitivity, and reliability of assays using substrates like Val-Leu-Lys-AMC make them foundational to modern drug discovery programs targeting proteases. nih.gov

Design and Implementation of Fluorometric Assays for Inhibitor Identification

The tripeptide substrate Valyl-leucyl-lysyl-4-aminomethylcoumarin is intrinsically linked to the design of sensitive fluorometric assays for the identification of enzyme inhibitors. The core of this application lies in its molecular structure: a specific peptide sequence (Val-Leu-Lys) recognized by certain proteases, which is covalently linked to a fluorogenic leaving group, 7-amino-4-methylcoumarin (AMC). pnas.org In its intact, substrate form, the coumarin (B35378) group is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal lysine (B10760008) and the AMC moiety, the free AMC is released. pnas.org Liberated AMC is highly fluorescent, and its increase in fluorescence intensity can be monitored over time using a spectrofluorometer. pnas.org

The design of an inhibitor screening assay using this substrate is straightforward. The assay is typically performed in a microtiter plate format and involves combining the target enzyme, the potential inhibitor from a compound library, and the this compound substrate. The rate of the enzymatic reaction is directly proportional to the rate of increase in fluorescence. In the presence of an effective inhibitor, the rate of substrate cleavage decreases or stops, resulting in a significantly lower fluorescence signal compared to an uninhibited control reaction.

The activity of the enzyme is quantified by measuring the release of the free fluorescent AMC. echelon-inc.commobitec.com This allows for the quantitative determination of inhibitor potency, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. The specific optical properties of the AMC fluorophore are central to these assays.

Table 1: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum | 360-380 |

| Emission Maximum | 440-460 |

Data sourced from multiple research findings. pnas.orgechelon-inc.commobitec.comsigmaaldrich.com

This fluorometric assay is a well-established method for determining protease specificity and is noted for its simplicity and sensitivity. pnas.org The substrate is recognized by a range of proteases, making it a versatile tool for inhibitor discovery campaigns targeting these enzymes.

Table 2: Enzymes Known to Cleave this compound Variants

| Enzyme | Substrate Variant |

|---|---|

| Plasmin | D-Val-Leu-Lys-AMC, Boc-Val-Leu-Lys-AMC |

| Calpain (I and II) | Boc-Val-Leu-Lys-AMC |

| Papain | Boc-Val-Leu-Lys-AMC |

| Acrosin | Boc-Val-Leu-Lys-AMC |

This table summarizes enzymes that recognize and cleave the Val-Leu-Lys sequence attached to AMC, as identified in various studies. echelon-inc.compeptanova.debachem.comhongtide.com

High-Throughput Screening (HTS) Platforms for Enzyme Inhibitor Discovery

The properties of this compound make it exceptionally well-suited for high-throughput screening (HTS) platforms aimed at discovering novel enzyme inhibitors. HTS campaigns involve the rapid testing of large and diverse compound libraries, often containing thousands to millions of individual molecules, to identify "hits" that modulate the activity of a biological target. nih.gov Fluorescence-based assays are among the most common readout methods used in HTS due to their high sensitivity, simplicity, and amenability to automation. nih.gov

In the context of HTS, the assay described in the previous section is miniaturized into 96-, 384-, or even 1536-well microplate formats. Automated liquid handling systems dispense the target enzyme, compounds from the library, and the Val-Leu-Lys-AMC substrate into the wells. A plate reader then measures the fluorescence in each well, often kinetically over a period of time.

The key advantages of using this fluorogenic substrate in HTS include:

Homogeneous Format: The assay is a simple "mix-and-read" procedure, requiring no separation or wash steps to distinguish substrate from product. This simplifies automation and reduces assay time and cost.

High Sensitivity: The fluorescent signal provides a high signal-to-background ratio, allowing for the detection of even weak inhibitors and the use of low enzyme concentrations.

Rapid Data Acquisition: Fluorescence plate readers can measure an entire plate in a matter of minutes, enabling the screening of many thousands of compounds per day.

Quantitative Results: The data generated allows for the direct calculation of the percent inhibition for each compound, facilitating hit prioritization.

The successful implementation of HTS campaigns for enzyme inhibitors relies on robust and reliable assay methodologies. nih.gov The use of this compound provides a proven and effective tool for large-scale screening initiatives targeting proteases like plasmin or calpain.

Integration with Capillary Electrophoresis (CE) for Inhibitor Screening

Capillary electrophoresis (CE) offers a powerful analytical technique for screening enzyme inhibitors with high resolution and minimal sample consumption. nih.gov This method can be integrated with enzymatic assays that use this compound as a substrate. A typical CE-based inhibitor screening workflow involves incubating the target enzyme, the substrate, and a potential inhibitor for a specific period. Following the incubation, the reaction mixture is injected into a capillary.

Inside the capillary, an electric field is applied, causing the charged molecules to migrate at different velocities based on their charge-to-size ratio. This allows for the separation of the intact substrate (this compound) from the fluorescent product (AMC) and the peptide fragment (Val-Leu-Lys). A detector, often UV or fluorescence, placed at the end of the capillary quantifies the amount of product formed.

The degree of inhibition is determined by comparing the product peak area in the presence of a test compound to that of a control reaction without the inhibitor. This CE-based approach provides several advantages for inhibitor screening:

High Separation Efficiency: CE can effectively resolve the product from the substrate and other reaction components, providing clean and accurate quantification.

Low Sample Consumption: The technique requires only nanoliter injection volumes, conserving valuable enzyme and compound libraries.

Speed: Analysis times are typically short, making the method suitable for screening moderate-sized compound libraries. nih.gov

Confirmatory Analysis: It can serve as a secondary screening method to confirm hits identified in primary HTS campaigns and eliminate false positives.

Research has demonstrated the utility of CE for evaluating the inhibitory effects on various enzymes, confirming it as a powerful, sensitive, and fast method for drug screening. nih.govnih.gov The integration of a well-characterized substrate like Val-Leu-Lys-AMC into a CE workflow provides a robust platform for detailed inhibitor characterization.

Role in Identifying Novel Enzyme Targets and Modulators

Beyond its use in screening for inhibitors of known enzymes, this compound can also serve as a tool in the identification and characterization of novel enzyme targets and modulators. Because its peptide sequence is recognized by a specific class of proteases (those that cleave after a basic residue like lysine), it can be used as a probe to detect such enzymatic activities in complex biological samples, such as cell lysates or tissue extracts.

For instance, if a biological process is hypothesized to involve unknown protease activity, Val-Leu-Lys-AMC could be used in an initial activity-based screen. The detection of AMC release would indicate the presence of one or more proteases capable of cleaving the substrate. This initial finding can guide further experiments, such as activity-based protein profiling and mass spectrometry, to identify the specific enzyme(s) responsible.

Furthermore, this substrate is valuable for characterizing the specificity of newly discovered proteases. By testing a new enzyme against a panel of fluorogenic substrates with different peptide sequences, including Val-Leu-Lys-AMC, researchers can build a substrate specificity profile. pnas.org This profile provides critical clues about the enzyme's biological function and helps in the design of more selective substrates and inhibitors.

In the context of modulators, if a compound is found to enhance the cleavage of Val-Leu-Lys-AMC, it could be an allosteric activator of a known target enzyme or a modulator of a novel protease. This opens avenues for exploring new mechanisms of enzyme regulation and identifying potential therapeutic agents that act by enhancing, rather than inhibiting, enzyme activity.

Peptide Sequence and Probe Optimization Strategies for Valyl Leucyl Lysyl 4 Aminomethylcoumarin Analogues

Rational Design of Peptide Sequences for Enhanced Research Utility

The rational design of analogues of Val-Leu-Lys-AMC aims to create probes with superior performance characteristics for specific research applications. This involves systematic modifications to the peptide sequence to improve its interaction with the target enzyme and its stability in experimental conditions.

Strategies for Improving Substrate Stability and Enzyme Binding Affinity

A primary goal in optimizing peptide-based probes is to enhance their stability against non-specific degradation and to increase their affinity for the target enzyme, which translates to improved sensitivity and specificity in assays.

Several strategies can be employed to enhance the stability of the Val-Leu-Lys-AMC scaffold:

Incorporation of Non-natural Amino Acids: Replacing standard L-amino acids with their D-enantiomers can significantly increase resistance to proteolytic degradation. mdpi.com For instance, a D-Val-Leu-Lys-AMC analogue is commercially available and offers enhanced stability while still serving as a substrate for enzymes like plasmin. echelon-inc.comeurogentec.com The rationale is that many proteases have a strong stereochemical preference for L-amino acids.

Chemical Modifications of the Peptide Backbone: N-methylation of the peptide bonds can protect the substrate from cleavage by exopeptidases and endopeptidases. This modification can also influence the conformational preferences of the peptide, potentially leading to improved binding.

Modifications to the Coumarin (B35378) Moiety: The stability of the coumarin fluorophore itself can be a factor. While 7-amino-4-methylcoumarin (B1665955) (AMC) is widely used, derivatives like 7-amino-4-carbamoylmethylcoumarin (ACC) have been shown to exhibit a higher quantum yield, which can lead to more sensitive assays. nih.govnih.gov The chemical stability of coumarins can be influenced by pH, with hydrolysis occurring more rapidly under alkaline conditions. acs.org

Cyclization: Constraining the peptide's conformation through cyclization can enhance stability by reducing its susceptibility to proteases that typically recognize and cleave linear, flexible peptides. nih.gov This can be achieved through head-to-tail cyclization or by introducing disulfide bridges or other chemical linkers.

Improving enzyme binding affinity is crucial for developing more potent and selective substrates. Key approaches include:

Systematic Amino Acid Substitution: The Val-Leu-Lys sequence is recognized by proteases like plasmin, but it may not be the optimal sequence for all research applications. Creating a library of analogues with substitutions at the P2 (Leu), P3 (Val), and even P4 positions (if extended) can help identify sequences with higher affinity. For example, studies on plasmin have shown that it has a preference for basic amino acids at P1 (Lys) and can have specific preferences at other positions that contribute to binding cooperativity. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically synthesizing and testing analogues, a detailed SAR can be established. For instance, a study on plasmin inhibitors derived from a substrate scaffold revealed that extending hydrophobic substituents on the P2 residue could significantly increase potency and selectivity. mdpi.com

Exploiting Subsite Cooperativity: The binding pockets (subsites) of a protease can exhibit cooperativity, meaning that the binding of an amino acid at one subsite can influence the binding at another. Understanding these cooperative effects is essential for designing high-affinity substrates. For plasmin, it has been shown that the various substrate binding sites exhibit a higher degree of cooperativity than previously thought. acs.orgnih.gov

Below is a data table illustrating potential modifications to the Val-Leu-Lys sequence and their expected impact on stability and affinity.

| Modification Strategy | Example Modification | Expected Impact | Rationale |

| D-Amino Acid Substitution | D-Val-Leu-Lys-AMC | Increased Stability | Resistance to proteolysis by enzymes specific for L-amino acids. mdpi.com |

| Non-natural Amino Acid | Val-Nle-Lys-AMC (Nle = Norleucine) | Potentially Altered Affinity/Selectivity | Exploration of different side chain interactions within the enzyme's binding pocket. |

| P2 Position Modification | Val-Tyr-Lys-AMC | Increased Affinity for Plasmin | Aromatic residues at the P2 position can enhance binding to plasmin. nih.gov |

| P3 Position Modification | Ala-Leu-Lys-AMC | Altered Affinity/Selectivity | The P3 position contributes to the overall binding and specificity. |

| Coumarin Modification | Val-Leu-Lys-ACC | Increased Fluorescence Signal | ACC has a higher quantum yield than AMC. nih.govnih.gov |

Approaches for Modulating Conformational Flexibility through Structural Engineering

The three-dimensional conformation of a peptide substrate plays a critical role in its recognition and cleavage by a protease. Modulating the conformational flexibility of Val-Leu-Lys-AMC analogues can lead to improved binding and specificity.

Introduction of Conformational Constraints: As mentioned, cyclization is a powerful tool for reducing conformational flexibility. nih.gov By locking the peptide into a bioactive conformation—the shape it adopts when bound to the enzyme—the entropic penalty of binding is reduced, which can lead to a significant increase in affinity. nih.gov

Use of Conformationally Restricted Amino Acids: Incorporating amino acids with restricted dihedral angles, such as proline or other cyclic amino acid analogues, can help to pre-organize the peptide into a specific conformation.

"Stapled" Peptides: This technique involves introducing two unnatural amino acids with reactive side chains that can be chemically linked or "stapled" together. This creates a rigid alpha-helical or other secondary structure, which can enhance both stability and binding affinity. mdpi.com While a tripeptide like Val-Leu-Lys is too short to form a stable helix on its own, this strategy could be applied to longer analogues.

The following table summarizes approaches to modulate conformational flexibility.

| Approach | Example | Desired Outcome | Mechanism |

| Cyclization | Cyclo(Val-Leu-Lys-Linker)-AMC | Enhanced Affinity and Stability | Pre-organizes the peptide into a bioactive conformation, reducing the entropic cost of binding. nih.gov |

| Proline Substitution | Val-Pro-Lys-AMC | Altered Turn Propensity | Introduces a rigid bend in the peptide backbone, potentially mimicking a bound conformation. |

| Stapling (in longer analogues) | Ac-(Sar)-Val-Leu-Lys-(Sar)-AMC (Sar = Sarcosine with linker) | Stabilized Secondary Structure | Creates a covalent bridge between amino acid side chains to enforce a specific conformation. mdpi.com |

Computational and In Silico Approaches for Peptide Optimization

Computational methods are increasingly integral to the design and optimization of peptide-based probes, offering a way to explore vast chemical spaces and to gain detailed insights into peptide-enzyme interactions at an atomic level.

Sequence-Based Peptide Design Algorithms and Databases (e.g., PepSeA)

Sequence-based design tools leverage existing data on peptide sequences and their activities to predict the properties of new sequences.

PepSeA (Peptide Sequence Alignment and Visualization): This is an open-source package of tools designed for the analysis of structure-activity relationships (SAR) in peptides, including those with non-natural amino acids. nih.govbiorxiv.org For optimizing Val-Leu-Lys-AMC analogues, PepSeA could be used to:

Align a series of analogues: By aligning sequences of various Val-Leu-Lys-AMC analogues with their corresponding kinetic data (e.g., kcat/Km), one can identify key positions and amino acid properties that contribute to improved activity.

Visualize SAR: The tool's visualization capabilities can help in understanding the impact of different substitutions on substrate performance, facilitating more informed design choices for the next generation of probes. nih.govbiorxiv.org

Build QSAR models: The aligned sequence data can be used to construct Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of novel, un-synthesized peptide sequences. biorxiv.org

While there are no specific published examples of PepSeA being used for Val-Leu-Lys-AMC, its utility in analyzing peptide libraries makes it a highly relevant tool for this purpose.

Structure-Based Peptide Design Tools and Workflows

When the three-dimensional structure of the target protease is known, structure-based design methods can be employed to design substrates with improved binding.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the peptide substrate) when bound to a receptor (the protease). For Val-Leu-Lys-AMC, docking simulations into the active site of a protease like plasmin can provide insights into:

Key interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the peptide and the enzyme's subsites. A computational docking study of plasmin with peptide substrates has provided structural insights into subsite interactions. tandfonline.com

Guiding modifications: The docking results can suggest modifications to the peptide sequence that would enhance these interactions. For example, if a hydrophobic pocket is not fully occupied by the leucine (B10760876) side chain, one might consider replacing it with a larger hydrophobic residue.

Co-crystal Structure Analysis: The co-crystal structure of a protease with a bound substrate or inhibitor is a powerful guide for design. For instance, the crystal structure of a C11 protease in complex with a Boc-Val-Leu-Lys-based inhibitor reveals the precise interactions of each amino acid in the binding pocket. nih.gov The P1 lysine (B10760008) side chain is nestled in a deep pocket, the P3 leucine is in a hydrophobic pocket, and the P4 valine also interacts with a hydrophobic region. nih.gov This structural information is invaluable for designing more potent and selective substrates for this class of enzymes.

The following table provides an example of a structure-based design workflow.

| Step | Description | Tools/Methods | Application to Val-Leu-Lys-AMC |

| 1. Target Structure Preparation | Obtain the 3D structure of the target protease (e.g., plasmin) from the Protein Data Bank (PDB). | PDB, Molecular visualization software | Use the crystal structure of plasmin to define the active site. |

| 2. Ligand Docking | Dock Val-Leu-Lys-AMC into the active site of the protease. | AutoDock, Glide, GOLD | Predict the binding mode and identify key interactions. tandfonline.com |

| 3. In Silico Mutagenesis | Systematically replace amino acids in the peptide sequence and re-dock. | Software for molecular modeling | Evaluate the effect of substitutions on binding affinity and conformation. |

| 4. Prioritization and Synthesis | Select the most promising candidates for chemical synthesis and experimental validation. | - | Synthesize analogues predicted to have improved properties for testing in protease assays. |

Role of Molecular Dynamics Simulations in Peptide Refinement

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a system over time, offering a more realistic picture of the peptide-protease interaction than static docking poses.

Conformational Sampling: MD simulations can explore the conformational landscape of the Val-Leu-Lys-AMC probe both in solution and when bound to the enzyme. This can reveal the flexibility of the peptide and how it adapts its shape to fit into the active site.

Binding Stability and Free Energy Calculations: By running simulations of the peptide-protease complex, one can assess the stability of the binding mode predicted by docking. Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone.

Understanding the Impact of Mutations: MD simulations can be used to study the effect of amino acid substitutions on the dynamics and stability of the complex. For example, a simulation could show how replacing leucine with another hydrophobic residue alters the interactions within the S2 subsite of the protease.

Water Molecule Dynamics: MD simulations explicitly model the role of water molecules, which can be crucial mediators of peptide-enzyme interactions. A simulation could reveal bridging water molecules that are important for binding, providing another avenue for optimization.

Development of Novel Fluorogenic Probes Based on the Valyl-leucyl-lysyl-4-aminomethylcoumarin Scaffold

The tripeptide sequence Valyl-leucyl-lysine (Val-Leu-Lys) serves as a specific recognition motif for several serine proteases, most notably plasmin. When conjugated to a fluorophore such as 4-aminomethylcoumarin (AMC), it forms a highly sensitive fluorogenic substrate. The enzymatic cleavage of the amide bond between the C-terminal lysine and the AMC group liberates the fluorophore, resulting in a significant increase in fluorescence intensity that can be monitored to quantify enzyme activity. caymanchem.com While this compound (Val-Leu-Lys-AMC) is a well-established and effective probe, ongoing research focuses on the development of novel analogues with enhanced photophysical properties and tailored enzymatic release kinetics. These efforts are primarily centered on two key strategies: the modification of the fluorophore to improve detection sensitivity and shift emission wavelengths, and the engineering of the peptide-fluorophore linkage to control the rate of enzymatic cleavage and subsequent signal generation.

Modification of Fluorophore Properties for Improved Detection Sensitivity and Wavelength Shifting

The intrinsic fluorescence of the 7-amino-4-methylcoumarin (AMC) core, characterized by excitation and emission maxima in the ultraviolet and blue regions of the spectrum respectively, can be a limiting factor in certain biological assays due to background fluorescence from endogenous molecules. caymanchem.com To address this, researchers have explored modifications to the coumarin scaffold to induce a bathochromic (red) shift in its spectral properties and enhance its fluorescence quantum yield.

The synthesis of such modified probes, for instance, D-valyl-L-leucyl-L-lysinamido-4-(trifluoromethyl)coumarin, has been achieved through solution-phase methods, demonstrating the feasibility of incorporating these modified fluorophores into peptide substrates. osti.gov The development of coumarin-conjugated lysine derivatives with fluorinated variants has been a key area of research, providing access to probes that are functional even under acidic pH conditions, which is relevant for studying proteases in specific cellular compartments like lysosomes. nih.gov

Further strategies to modulate the photophysical properties of coumarin-based probes include the synthesis of coumarin-fused coumarins, which can lead to extended molecular frameworks with unique and interesting photophysical properties. rsc.org The synthesis and characterization of various 6-aryl-coumarin derivatives have also demonstrated that substitutions on the coumarin scaffold can lead to significant emission shifts of up to 70 nm and can influence the fluorescence lifetime of the probe. researchgate.netunica.it

| Compound | Excitation Max (nm) | Emission Max (nm) | Key Feature | Reference(s) |

| Val-Leu-Lys-AMC | ~345-380 | ~445-460 | Standard blue-shifted fluorophore | caymanchem.comechelon-inc.com |

| H-D-Val-Leu-Lys-AFC | ~380 | ~500 | Red-shifted emission, improved sensitivity | anaspec.commedchemexpress.com |

| 6-Aryl-Coumarin Derivatives | Variable | Up to 520 | Tunable emission based on substitution | researchgate.net |

Engineering Peptide-Fluorophore Linkages for Controlled Enzymatic Release and Signal Generation

The nature of the linkage between the peptide and the fluorophore is a critical determinant of the substrate's susceptibility to enzymatic cleavage and the subsequent rate of signal generation. The standard substrate, Val-Leu-Lys-AMC, features a simple amide bond between the C-terminal lysine and the amino group of the AMC fluorophore. caymanchem.com Research into engineering this linkage aims to optimize the kinetics of enzymatic release, which can be crucial for developing highly specific and sensitive assays.

One approach to engineering the linkage involves modifying the amino acid residue at the P1' position (the position immediately C-terminal to the cleavage site). While in Val-Leu-Lys-AMC the fluorophore itself occupies the P1' position, studies with internally quenched fluorescent substrates have shown that caspases, for example, exhibit a high degree of discrimination for the amino acid at the P1' position. nih.gov There is a general preference for smaller amino acid residues like alanine, glycine, and serine at this position. nih.gov This principle can be applied to the design of novel Val-Leu-Lys based probes by introducing a small amino acid linker between the C-terminal lysine and the fluorophore to modulate the cleavage efficiency.